JG26

ADAM17 Inhibition Enzymatic Assay IC50 Comparison

JG26 (1464910-32-4) is a potent, non-zinc-binding exosite-targeting ADAM17 inhibitor. Unlike broad-spectrum zinc chelators, its unique mechanism ensures selective modulation of shedding events (ACE2, CD23, EGFR) with reduced off-target effects. Validated in SARS-CoV-2, oncology, and cardiovascular models, it offers reliable, reproducible data. Ideal for researchers requiring precise pathway dissection.

Molecular Formula C19H22Br2N4O6S
Molecular Weight 594.3 g/mol
Cat. No. B10779992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG26
Molecular FormulaC19H22Br2N4O6S
Molecular Weight594.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)NC(CCCNC(=O)N)C(=O)NO
InChIInChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1
InChIKeyQTXVPJOTKLUYMQ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JG26 (1464910-32-4) Procurement and Technical Overview for ADAM17/MMP Research


JG26, chemically designated as (2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide (CAS: 1464910-32-4), is an arylsulfonamido-based hydroxamic acid that functions as a potent, non-zinc-binding exosite-targeting inhibitor of ADAM17 and related metalloproteinases [1]. It is characterized by a molecular formula of C19H22Br2N4O6S and a molecular weight of 594.27 g/mol, and is commercially available with a purity of >98% for research applications [2]. JG26 has been specifically utilized as a selective molecular probe to dissect ADAM17-mediated shedding events in diverse cellular contexts, including viral entry, oncogenic signaling, and cardiovascular remodeling [3][4][5].

Procurement Risk: Why JG26 (CAS 1464910-32-4) Cannot Be Interchanged with Other ADAM17 Inhibitors


The procurement of a generic or alternative ADAM17 inhibitor without explicit validation of its mechanism of action introduces significant risk of experimental variability and erroneous data interpretation. Most ADAM17 inhibitors, such as GW280264X and INCB7839, are zinc-chelating active-site inhibitors that often exhibit off-target effects against a broad spectrum of metalloproteinases due to high structural conservation in the catalytic domain . In contrast, JG26 is characterized as a non-zinc-binding exosite-targeting inhibitor, a distinct mode of action that confers a unique selectivity profile and functional output [1]. Consequently, substituting JG26 with a zinc-binding inhibitor can lead to divergent biological outcomes, particularly in cell-based assays where specific shedding events (e.g., ACE2, CD23) are being studied, thereby compromising the reproducibility and validity of the research [2].

JG26 (1464910-32-4) Quantitative Differentiation: Head-to-Head Comparisons vs. Key ADAM17 Inhibitors


JG26 Exhibits Superior Potency for ADAM17 Compared to KP-457, TAPI-1, and GW280264X in Cell-Free Assays

JG26 demonstrates a sub-nanomolar to low-nanomolar IC50 of 1.9 nM against ADAM17 in cell-free enzymatic assays . This potency is superior to several commonly used ADAM17 inhibitors. For instance, the selective inhibitor KP-457 has a reported IC50 of 11.1 nM for ADAM17 , while the dual ADAM10/17 inhibitor GW280264X shows an IC50 of 8.0 nM . The early-generation inhibitor TAPI-1 is significantly less potent, with an IC50 of 8.09 μM . This quantitative difference establishes JG26 as the most potent option for achieving maximal ADAM17 inhibition at the lowest achievable concentrations in biochemical and cell-based studies.

ADAM17 Inhibition Enzymatic Assay IC50 Comparison

JG26 Acts via a Non-Zinc-Binding Exosite, a Mechanism Distinct from Active-Site Inhibitors like GW280264X and INCB7839

JG26 is characterized as a non-zinc-binding exosite-targeting inhibitor of ADAM17, a mechanism fundamentally different from the majority of ADAM17 inhibitors which act by chelating the catalytic zinc ion [1]. In contrast, GW280264X is a hydroxamate-based active-site inhibitor , and INCB7839 (Aderbasib) is described as an active-site binding inhibitor . The exosite-binding mechanism of JG26 is hypothesized to offer a pathway toward substrate-selective inhibition, potentially mitigating the broad off-target effects associated with active-site zinc chelators that disrupt multiple MMP and ADAM family members [2].

Mechanism of Action Exosite Inhibition Selectivity

JG26 Demonstrates Functional Inhibition of AngII-Induced EGFR Transactivation and ERK Activation in VSMCs

In functional cell-based assays, JG26 (1 μM) was shown to completely inhibit Angiotensin II (AngII)-induced EGFR transactivation and ERK activation in cultured vascular smooth muscle cells (VSMCs) [1]. This specific functional endpoint is a key differentiator for JG26's utility in cardiovascular research. While other ADAM17 inhibitors may also affect EGFR signaling, the peer-reviewed validation of JG26 in this specific context of AngII-dependent vascular remodeling provides direct experimental evidence for its application [2]. No comparable direct evidence for this specific assay was identified for common alternatives like KP-457 or TAPI-1.

Vascular Biology EGFR Signaling Functional Assay

JG26 Demonstrates In Vivo Anti-Metastatic Efficacy in a Colorectal Cancer Model at a Low Dose

JG26 has demonstrated significant in vivo anti-metastatic activity in a colorectal cancer (CRC) model. In mice treated with exosomes from EMT-HCT116 cells to promote metastasis, intravenous administration of JG26 at a dose of 3 mg/kg effectively reduced lung and liver metastasis, as measured by the number and size of metastatic nodules [1]. The comparator, aderbasib (INCB7839), a clinical-stage ADAM10/17 inhibitor, was orally administered at a 10-fold higher dose of 30 mg/kg to achieve a similar effect in the same study [1]. This demonstrates JG26's potent in vivo activity at a significantly lower dose, a critical consideration for in vivo experimental design and procurement quantity.

Oncology Metastasis In Vivo Efficacy

Optimal Scientific Applications for JG26 (1464910-32-4) Based on Quantitative Evidence


Investigating SARS-CoV-2 Entry and ACE2 Receptor Shedding in Lung Epithelial Models

JG26 is ideally suited for studies aiming to dissect the role of ADAM17 in SARS-CoV-2 infection. In Calu-3 human lung cells, JG26 (at non-cytotoxic concentrations up to 25 µM) partially inhibited both ACE2 receptor shedding and subsequent viral infection, demonstrating its functional utility in a disease-relevant cellular context [1]. This validated antiviral activity provides a clear rationale for selecting JG26 over other ADAM17 inhibitors for this specific research application.

Studying EGFR-Dependent Cardiovascular Remodeling and Fibrosis in Vitro

For researchers focused on the molecular mechanisms of hypertensive vascular disease, JG26 is a validated tool compound. Its demonstrated ability to completely block AngII-induced EGFR transactivation and ERK activation in vascular smooth muscle cells (VSMCs) at 1 µM makes it a potent and reliable inhibitor for signaling studies [2]. Its exosite-targeting mechanism also offers a more nuanced approach compared to broad-spectrum zinc chelators [3].

In Vivo Oncology Studies of Metastasis in Xenograft or Syngeneic Mouse Models

JG26 is a cost-effective and potent option for in vivo studies investigating the role of ADAM17 in cancer metastasis. Peer-reviewed evidence demonstrates that intravenous administration of a low 3 mg/kg dose is sufficient to significantly reduce metastatic burden in the lungs and liver of a colorectal cancer mouse model [4]. This low effective dose allows for longer treatment regimens or the use of larger animal cohorts while managing procurement costs and compound supply.

Investigating CD23 Shedding and Immune Cell Function in Hodgkin Lymphoma

JG26 has been specifically validated for its ability to inhibit the cleavage of CD23 and reduce the shedding of NKG2D ligands in Hodgkin lymphoma cell lines at concentrations ranging from 125 nM to 10 µM . This functional evidence supports its targeted use in immunology and oncology research focused on the role of ADAM17 and ADAM8 in modulating the tumor microenvironment and immune evasion mechanisms in B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JG26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.